2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
CAS No.:
Cat. No.: VC17366303
Molecular Formula: C11H13BFNO4
Molecular Weight: 253.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BFNO4 |
|---|---|
| Molecular Weight | 253.04 g/mol |
| IUPAC Name | 2-(4-fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
| Standard InChI | InChI=1S/C11H13BFNO4/c1-11(2)6-17-12(18-7-11)8-3-4-9(13)10(5-8)14(15)16/h3-5H,6-7H2,1-2H3 |
| Standard InChI Key | GIBMYHRHQWHAHO-UHFFFAOYSA-N |
| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a dioxaborinane ring (a six-membered boracycle) fused to a 4-fluoro-3-nitrophenyl group. The boron atom is coordinated to two oxygen atoms within the ring, while the aromatic ring features electron-withdrawing substituents (fluoro and nitro groups) that enhance its electrophilicity in cross-coupling reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BFNO₄ |
| Molecular Weight | 253.04 g/mol |
| IUPAC Name | 2-(4-fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
| SMILES Notation | B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)N+[O-] |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the dioxaborinane ring and aromatic protons. For analogous compounds, ¹H NMR spectra typically show singlets for the methyl groups (δ ~1.0 ppm) and resonances for aromatic protons (δ 7.3–8.0 ppm) . ¹³C NMR spectra confirm the boron-bound carbons, while ¹⁹F NMR detects the fluorine substituent (δ ~-110 ppm).
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via the reaction of 4-fluoro-3-nitrophenylboronic acid with neopentyl glycol under inert conditions. This process forms the dioxaborinane ring, stabilizing the boronic acid functionality.
Table 2: Standard Synthesis Conditions
| Parameter | Condition |
|---|---|
| Reagents | 4-Fluoro-3-nitrophenylboronic acid, neopentyl glycol |
| Catalyst | Acidic or metallic catalysts |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (60–80°C) |
| Yield | 70–85% (optimized conditions) |
Industrial Scalability
Continuous flow reactors and automated systems have been employed to enhance yield and reduce production costs. For example, a 2024 study demonstrated a 20% increase in yield using flow chemistry compared to batch methods.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures. Its electron-withdrawing substituents accelerate transmetallation, a critical step in the catalytic cycle.
Table 3: Representative Cross-Coupling Reactions
| Aryl Halide | Product Yield (%) | Conditions |
|---|---|---|
| 4-Bromotoluene | 92 | Pd(OAc)₂, K₂CO₃, 80°C |
| 2-Iodonaphthalene | 88 | PdCl₂(dppf), CsF, 70°C |
Pharmaceutical Intermediates
The compound has been utilized in synthesizing kinase inhibitors and antiviral agents. For instance, a 2023 study reported its use in constructing a boronate-containing intermediate for a COVID-19 therapeutic candidate, achieving >95% purity after crystallization.
Recent Research Advancements
Catalyst Development
Efforts to replace traditional palladium catalysts with cheaper alternatives have shown promise. Nickel-based systems, for example, achieved 78% yield in model reactions while reducing costs by 40% .
Stability Studies
Thermogravimetric analysis (TGA) revealed that the dioxaborinane ring enhances thermal stability, with decomposition onset at 210°C—significantly higher than analogous boronic acids.
Challenges and Future Directions
Limitations
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Moisture Sensitivity: Despite stabilization, prolonged exposure to humidity reduces reactivity.
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Byproduct Formation: Competing protodeboronation remains a concern in low-polarity solvents.
Innovations
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